

Application Notes and Protocols: Glnsf (iGluSnFR) as a Molecular Probe for Imaging

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Compound of Interest

Compound Name: *Glnsf*

Cat. No.: *B135177*

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A Note on Nomenclature: The term "**Glnsf**" likely refers to the well-established intensity-based glutamate-sensing fluorescent reporter, iGluSnFR. These application notes are based on the properties and applications of iGluSnFR for visualizing glutamate neurotransmission.

iGluSnFR is a powerful molecular tool for real-time imaging of glutamate dynamics in various biological systems. Its high signal-to-noise ratio and rapid kinetics make it suitable for in vivo imaging of synaptic activity.^{[1][2]} This genetically encoded sensor allows for the visualization of glutamate release from both neurons and astrocytes, providing critical insights into neurotransmission in complex neurological systems.^{[1][2]} Applications range from detecting single stimulus-evoked glutamate release in cell culture to monitoring task-dependent single-spine activity in the motor cortex of awake, behaving mice.^{[1][2]}

Quantitative Data Summary

The performance of iGluSnFR has been characterized across various experimental settings. The following table summarizes key quantitative parameters.

| Parameter | Value/Range | Context | Source |
|-----------------------|--|---|--------|
| Signal-to-Noise Ratio | Appropriate for in vivo imaging | General | [1][2] |
| Response Kinetics | Rapid | General | [1] |
| Fluorescence Change | Maximized through in vitro engineering | General | [1][2] |
| Spatial Resolution | Capable of resolving individual dendrites and apparent dendritic spines | In vivo two-photon imaging in mouse motor cortex | [1] |
| Temporal Resolution | Sufficient to detect repetitive glutamate transients (e.g., 7 events over 8 seconds) | In vivo imaging of dendritic spines in awake mice | [1] |

Experimental Protocols

Here are detailed methodologies for key experiments using the iGluSnFR probe.

1. In Vivo Two-Photon Imaging of Glutamate Transients in Mouse Motor Cortex

This protocol describes the use of iGluSnFR to visualize glutamate dynamics in the motor cortex of live mice.

- Viral Vector Delivery:
 - An adeno-associated virus (AAV) carrying the hSynapsin-iGluSnFR construct is used to deliver the sensor to layer V of the primary motor cortex.
 - Stereotactically inject the AAV vector into the forelimb region of the motor cortex in juvenile mice (P20-30).

- Allow for a two-week incubation period for robust expression of iGluSnFR in the targeted neurons.[\[1\]](#)
- Transcranial Imaging Preparation:
 - After the incubation period, prepare the mouse for in vivo transcranial two-photon microscopy.
 - Anesthetize the mouse and secure it in a stereotaxic frame.
 - Expose the skull over the motor cortex and create a cranial window to allow for optical access.
- Two-Photon Microscopy and Image Acquisition:
 - Use a two-photon microscope to visualize the iGluSnFR-expressing neurons.
 - Identify densely packed, yet resolvable, individual dendrites in the superficial layers. For finer detail, low-density viral labeling can be used to visualize apparent dendritic spines.[\[1\]](#)
 - Acquire time-lapse images to capture glutamate transients. For example, repetitive glutamate transients at dendritic spines can be observed during awake resting states.[\[1\]](#)
 - Record and analyze the fluorescence intensity changes over time to quantify glutamate release events.

2. Glutamate Uncaging and Imaging in Acute Brain Slices

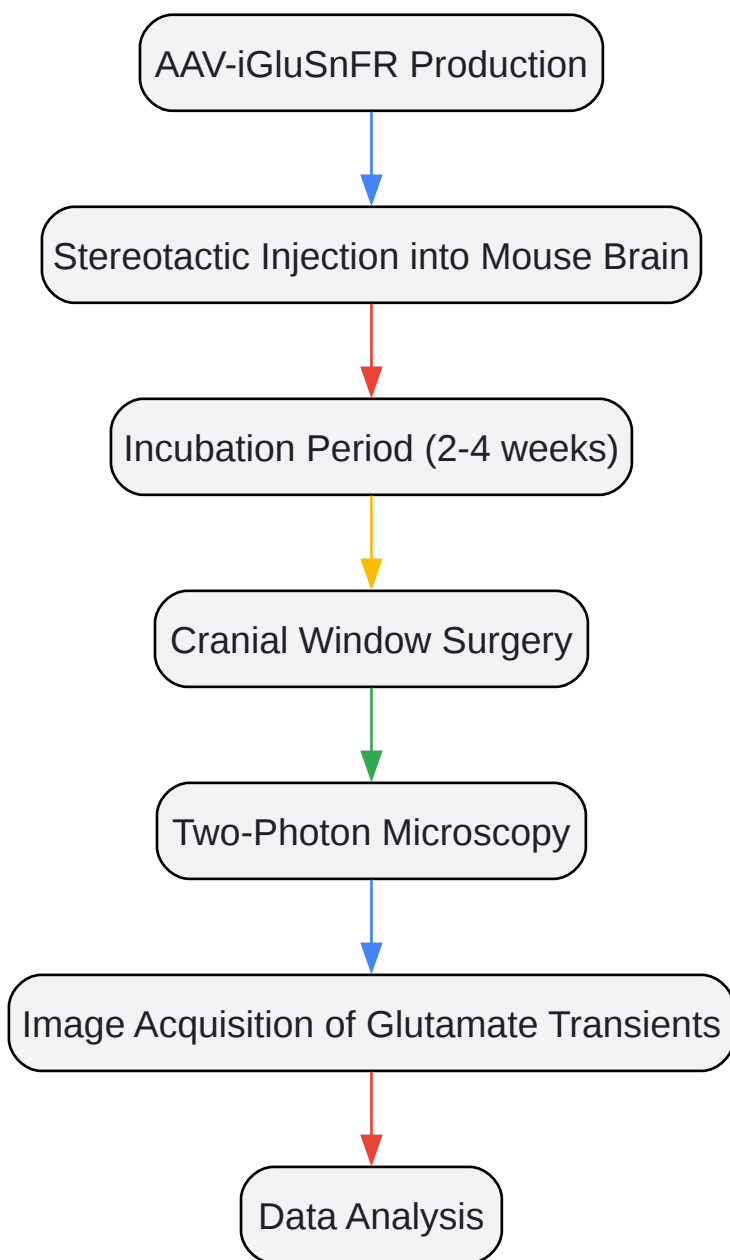
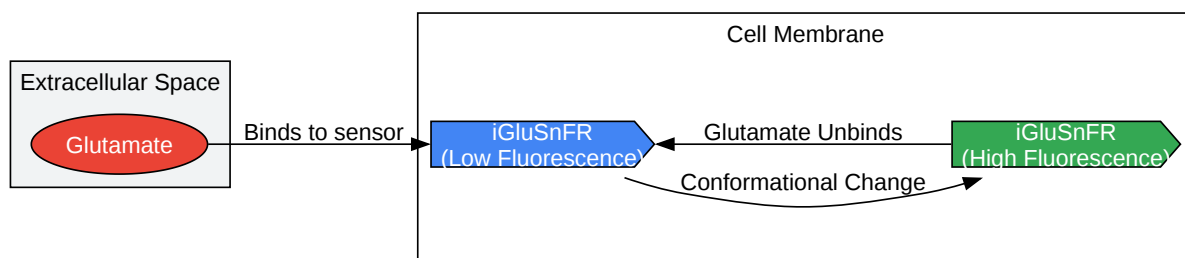
This protocol details the characterization of iGluSnFR's sensitivity and kinetics in response to precise glutamate application in acute rat hippocampal slices.

- Viral Vector Delivery and Slice Preparation:
 - Inject AAV.hSynapsin.iGluSnFR into the hippocampus of a rat.
 - After 2-4 weeks, prepare acute hippocampal slices from the injected animal.
- Electrophysiology and Dye Filling:

- Perform whole-cell patch-clamp recordings from iGluSnFR-expressing pyramidal neurons in the CA1, CA2, or subiculum regions.
- Fill the patched neurons with an anatomical dye, such as AlexaFluor 594, to visualize dendritic morphology and target glutamate uncaging to specific spine heads.[1]
- Two-Photon Glutamate Uncaging and Imaging:
 - Use a two-photon microscope equipped for simultaneous imaging and uncaging.
 - Target the laser to individual spine heads located on peri-somatic apical oblique and basal dendrites (within ~120 μm of the soma) for glutamate uncaging.[1]
 - Simultaneously image the iGluSnFR fluorescence to record the sensor's response to the uncaged glutamate.
 - Correlate the iGluSnFR fluorescence responses with the voltage changes recorded via patch-clamp to assess the sensor's in situ performance.[2]

Visualizations

Mechanism of iGluSnFR Action



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References

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